Wedelolide A

Description

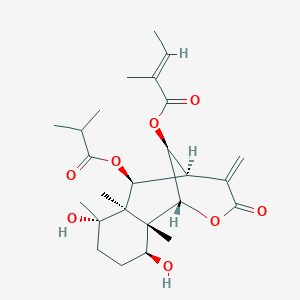

Wedelolide A is a sesquiterpene lactone isolated from plants of the genus Wedelia, such as Wedelia prostrata and Wedelia chinensis. It belongs to the (9R)-eudesman-9,12-olide structural class, characterized by a bicyclic eudesmane skeleton with a γ-lactone ring at C-9 and C-12 . This compound has garnered attention for its diverse bioactivities, including protein tyrosine phosphatase 1B (PTP1B) inhibition (IC₅₀ values in the micromolar range) and antiviral activity against tobacco mosaic virus (TMV) . Its stereochemistry and absolute configuration were confirmed via experimental and calculated Electronic Circular Dichroism (ECD) spectra .

Properties

IUPAC Name |

[(1R,2S,3S,6S,7R,8S,9S,13S)-3,6-dihydroxy-2,6,7-trimethyl-10-methylidene-8-(2-methylpropanoyloxy)-11-oxo-12-oxatricyclo[7.3.1.02,7]tridecan-13-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O8/c1-9-13(4)21(28)31-17-16-14(5)22(29)33-19(17)24(7)15(26)10-11-23(6,30)25(24,8)18(16)32-20(27)12(2)3/h9,12,15-19,26,30H,5,10-11H2,1-4,6-8H3/b13-9+/t15-,16+,17-,18-,19-,23-,24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIFLMUQEDTANM-FTJQBTTRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C3(C(CCC(C3(C1OC(=O)C2=C)C)O)(C)O)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H]([C@@]3([C@@](CC[C@@H]([C@]3([C@H]1OC(=O)C2=C)C)O)(C)O)C)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wedelolide A involves bioassay-guided fractionation from the leaves of Wedelia trilobata. The process includes extraction with ethanol, followed by separation using chromatographic techniques . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation process typically involves the use of solvents like ethanol and chromatographic columns .

Industrial Production Methods

Industrial production methods for this compound are not well-established due to its natural origin and the complexity of its structure. Most of the compound is obtained through extraction from natural sources rather than synthetic production .

Chemical Reactions Analysis

Types of Reactions

Wedelolide A can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule.

Reduction: This reaction can alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lactone derivatives, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Wedelolide A has several scientific research applications:

Mechanism of Action

The mechanism of action of Wedelolide A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in insulin signaling pathways . This inhibition can lead to increased phosphorylation of downstream effectors, potentially contributing to its biological activities .

Comparison with Similar Compounds

Key Data Tables

Table 1: Comparative Bioactivity of this compound and Analogues

Table 2: Structural Comparison of Selected Compounds

Critical Research Findings

Structural-Activity Relationships (SAR): The C-3 cinnamoyl group in diterpene 8 enhances PTP1B inhibition compared to this compound’s hydroxyl group, indicating that lipophilic substituents improve target binding . γ-Lactone rings in this compound and Vernodalin are critical for electron-deficient interactions with enzymes like PTP1B .

Source-Dependent Variability :

- This compound was isolated from Indonesian W. prostrata but absent in Okinawan W. chinensis, highlighting biogeographic influences on phytochemistry .

Therapeutic Potential: While this compound’s PTP1B inhibition is modest, its structural analogs (e.g., diterpene 8) show promise for diabetes therapy. Conversely, Trilobolide derivatives excel in anticancer applications .

Q & A

Q. What standard analytical methods are used to characterize the purity and structural identity of Wedelolide A?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and stereochemistry via 1D/2D NMR experiments (e.g., H, C, COSY, HSQC) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase columns with UV/Vis or mass spectrometry (MS) detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS for molecular weight confirmation and fragmentation analysis . Note: Cross-validate results with reference standards and report retention times, spectral matches, and purity percentages.

Q. How should researchers design initial bioactivity assays for this compound?

Prioritize in vitro assays to establish baseline pharmacological properties:

- Cell-Based Assays : Use relevant cell lines (e.g., cancer, inflammatory) with dose-response curves (IC/EC values). Include positive/negative controls and account for solvent cytotoxicity .

- Enzyme Inhibition Studies : For mechanistic insights, employ kinetic assays (e.g., fluorescence-based or colorimetric) with purified enzymes linked to this compound’s reported targets (e.g., NF-κB, COX-2) .

- Data Reproducibility : Replicate assays across ≥3 independent experiments and report statistical significance (e.g., ANOVA with post-hoc tests) .

Q. What key factors influence solvent selection for extracting this compound from natural sources?

Solvent choice impacts yield, environmental safety, and downstream processing:

- Polarity Matching : Use medium-polarity solvents (e.g., ethyl acetate, methanol-water mixtures) to balance solubility and selectivity .

- Green Chemistry Principles : Prioritize solvents with low toxicity (e.g., ethanol) and consider microwave- or ultrasound-assisted extraction for efficiency .

- Post-Extraction Analysis : Quantify this compound yield via HPLC and compare with literature benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Address discrepancies through systematic methodologies:

- Meta-Analysis : Aggregate data from peer-reviewed studies, adjusting for variables like cell type, assay conditions, and compound purity .

- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., ATCC cell lines, controlled solvent batches) .

- Sensitivity Analysis : Test whether bioactivity differences arise from minor protocol variations (e.g., incubation time, serum concentration) .

Q. What strategies optimize this compound synthesis protocols for scalability and reproducibility?

Enhance synthetic routes using interdisciplinary approaches:

- Design of Experiments (DOE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) and identify critical variables .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction monitoring .

- Green Metrics : Calculate E-factors and atom economy to minimize waste and improve sustainability .

Q. How can multi-omics approaches elucidate this compound’s mechanisms of action in complex biological systems?

Combine high-throughput datasets for holistic insights:

- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : Employ LC-MS/MS to map protein interaction networks (e.g., STRING database) .

- Network Pharmacology : Integrate omics data with pathway analysis tools (e.g., KEGG, Reactome) to predict polypharmacological effects .

Methodological Best Practices

- Data Transparency : Archive raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials or repositories like Zenodo .

- Ethical Compliance : Obtain ethical approvals for biological studies and disclose conflicts of interest .

- Collaborative Frameworks : Define roles (e.g., synthesis, bioassays) and milestones early in interdisciplinary teams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.